
6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine is a heterocyclic compound that contains both a benzimidazole and a dithiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine typically involves the reaction of 1,2-diaminobenzene with a dithiolane derivative. One common method is the condensation of 1,2-diaminobenzene with 1,3-dithiolane-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The amino group on the benzimidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Applications De Recherche Scientifique
6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The dithiolane ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. The benzimidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane derivatives: Compounds containing the 1,3-dithiolane ring, such as 1,3-dithiolane-2-thione.
Benzimidazole derivatives: Compounds containing the benzimidazole ring, such as 2-aminobenzimidazole and 5,6-dimethylbenzimidazole.
Uniqueness
6-(1,3-Dithiolan-2-yl)-1H-benzimidazol-2-amine is unique due to the combination of the dithiolane and benzimidazole rings in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
63486-20-4 |
|---|---|
Formule moléculaire |
C10H11N3S2 |
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
6-(1,3-dithiolan-2-yl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C10H11N3S2/c11-10-12-7-2-1-6(5-8(7)13-10)9-14-3-4-15-9/h1-2,5,9H,3-4H2,(H3,11,12,13) |
Clé InChI |
WTPDGCRXXGMZIA-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)C2=CC3=C(C=C2)N=C(N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


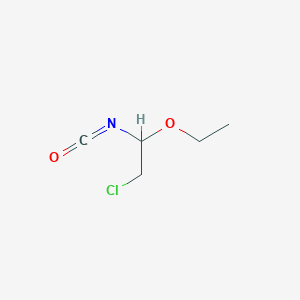
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
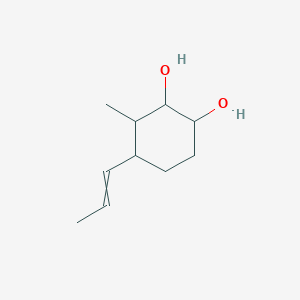
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)



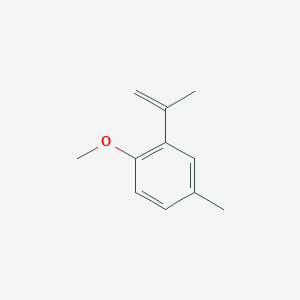
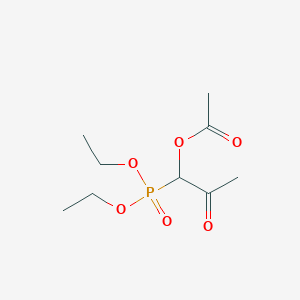

![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
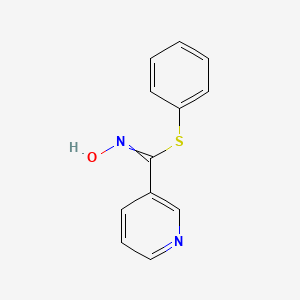
![[(2-Methylcyclopropyl)sulfonyl]benzene](/img/structure/B14491932.png)

